3-AMINOPYRIDINE-D6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

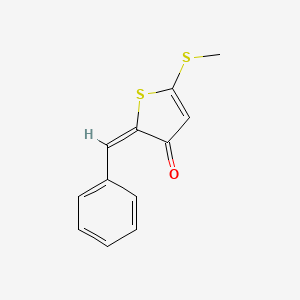

3-Aminopyridine-D6 (3-AP-D6) is a synthetic compound consisting of a pyridine ring with an amino group and a deuterium atom attached. It is a derivative of 3-aminopyridine (3-AP) and is used in a variety of applications, such as pharmaceuticals, drug discovery, and molecular biology. 3-AP-D6 is a useful tool for studying the structure and function of proteins and other macromolecules. In addition, it is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Aplicaciones Científicas De Investigación

Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

The research focuses on the synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades . These compounds are core structures in many valuable pharmaceutical drugs .

Methods of Application or Experimental Procedures

The researchers utilized variants of galactose oxidase and imine reductase in multi-enzyme cascades. This led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively .

Results or Outcomes

The process resulted in up to 54% isolated yield. Streamlining the reactions into one-pot prevented potential racemisation of key labile intermediates and led to products with high enantiopurity .

Biological Activity of Aminopyridines

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Aminopyridines have been extensively studied due to their interesting biological activities. They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine .

Methods of Application or Experimental Procedures

The study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives, its coordination site with metals, and biological activities .

Results or Outcomes

The findings reveal the array of solvents used for purification processes; ideas on isomers that have not been used in the synthesis of aminopyridine derivatives and their respective biological activities .

Synthesis of Spiro-Indoline-Pyranochromene Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The research focuses on the synthesis of spiro-indoline-pyranochromene derivatives using nano graphene oxide/3-aminopyridine as a catalyst .

Methods of Application or Experimental Procedures

Nano graphene oxide/3-aminopyridine was provided in an easy and green way from GO . This was then used as a catalyst for the synthesis of spiro-indoline-pyranochromene derivatives .

Results or Outcomes

The study demonstrated the efficiency and robustness of nano graphene oxide/3-aminopyridine as a heterogeneous organic catalyst .

Synthesis of Chiral Amines

Summary of the Application

The research focuses on the chiral enzymatic synthesis of semi-protected 3-aminopiperidines and 3-aminoazepanes . These are core structures in many valuable pharmaceutical drugs .

Methods of Application or Experimental Procedures

The researchers used multi-enzyme cascades utilising variants of galactose oxidase and imine reductase . This led to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively .

Results or Outcomes

The process resulted in up to 54% isolated yield . Streamlining the reactions into one-pot prevented potential racemisation of key labile intermediates and led to products with high enantiopurity .

Propiedades

Número CAS |

1219805-61-4 |

|---|---|

Nombre del producto |

3-AMINOPYRIDINE-D6 |

Fórmula molecular |

C5D6N2 |

Peso molecular |

100.15 |

Sinónimos |

3-AMINOPYRIDINE-D6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)

![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)